4-Bromo-6-methylpicolinic acid 4-Bromo-6-methylpicolinic acid
Brand Name: Vulcanchem
CAS No.: 886372-47-0
VCID: VC2933487
InChI: InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
SMILES: CC1=CC(=CC(=N1)C(=O)O)Br
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol

4-Bromo-6-methylpicolinic acid

CAS No.: 886372-47-0

Cat. No.: VC2933487

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-methylpicolinic acid - 886372-47-0

Specification

CAS No. 886372-47-0
Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
IUPAC Name 4-bromo-6-methylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Standard InChI Key IQFWXNNNXVXOBJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)C(=O)O)Br
Canonical SMILES CC1=CC(=CC(=N1)C(=O)O)Br

Introduction

Physical and Chemical Properties

Structural Information

4-Bromo-6-methylpicolinic acid features a pyridine ring with three functional groups strategically positioned to create its unique chemical identity. The pyridine core contains nitrogen at position 1, a carboxylic acid group at position 2, a bromine atom at position 4, and a methyl group at position 6 . This specific arrangement of substituents creates a distinct electronic distribution throughout the molecule that significantly influences its chemical behavior, particularly in terms of reactivity and potential interactions with other molecules or biological systems.

The compound can be represented in both 2D and 3D structural formats, which provide valuable insights into its spatial arrangement and potential binding characteristics . The presence of the bromine atom, with its large atomic radius and high electronegativity, creates a significant electronic effect that influences the reactivity of the pyridine ring. Similarly, the methyl group contributes electron density to the ring through inductive effects, while the carboxylic acid group provides opportunities for hydrogen bonding and further chemical transformations.

Chemical Identifiers

For precise identification and reference in scientific databases and literature, 4-Bromo-6-methylpicolinic acid is associated with several standardized chemical identifiers:

IdentifierValueSource
CAS Number886372-47-0PubChem , Ark Pharma , ChemSrc
IUPAC Name4-bromo-6-methylpyridine-2-carboxylic acidPubChem
InChIInChI=1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)PubChem , Ark Pharma
InChIKeyIQFWXNNNXVXOBJ-UHFFFAOYSA-NPubChem
SMILESCC1=CC(=CC(=N1)C(=O)O)BrPubChem
Alternative SMILESO=C(C1=NC(C)=CC(Br)=C1)OArk Pharma
DSSTox Substance IDDTXSID00704490PubChem

These identifiers ensure consistent and accurate identification of 4-Bromo-6-methylpicolinic acid across different chemical databases, research publications, and regulatory documents.

Current Research Status and Future Directions

Research Gaps

The current scientific literature reveals significant gaps in the detailed characterization and exploration of 4-Bromo-6-methylpicolinic acid. Specific areas requiring further investigation include:

  • Comprehensive physical property determination (melting point, boiling point, solubility parameters)

  • Development and optimization of synthetic methods

  • Detailed reactivity studies, particularly focusing on the bromine functionality

  • Evaluation of potential biological activities

  • Investigation of metal coordination properties

Future Research Opportunities

These identified gaps present valuable opportunities for future research:

  • Physical and chemical characterization studies to establish a comprehensive property profile

  • Development of efficient synthetic routes with optimized reaction conditions

  • Exploration of the compound's reactivity in various chemical transformations, particularly cross-coupling reactions

  • Screening for potential biological activities, including antimicrobial, anti-inflammatory, or enzyme inhibitory effects

  • Investigation of metal complexation behavior and potential applications in catalysis or materials science

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